2-Methoxyethanimidamide

Description

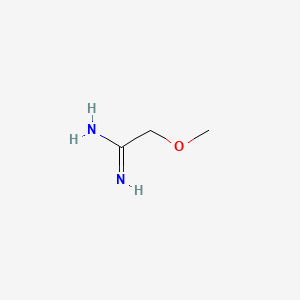

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-6-2-3(4)5/h2H2,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSFMNAYWPDMBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402372 | |

| Record name | 2-methoxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3122-73-4 | |

| Record name | 2-methoxyethanimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxyethanimidamide synthesis protocols

An In-depth Technical Guide on the Synthesis of 2-Methoxyethanimidamide

Foreword

As a Senior Application Scientist, my focus extends beyond the mere execution of synthetic protocols. It lies in understanding the fundamental principles that govern chemical transformations and leveraging that knowledge to optimize outcomes, troubleshoot challenges, and innovate. This guide is crafted for fellow researchers, scientists, and drug development professionals who appreciate the nuance behind the procedure. We will dissect the synthesis of this compound, not as a static recipe, but as a dynamic process governed by principles of reactivity, stability, and mechanistic control. This molecule, often utilized as its more stable hydrochloride salt (2-Methoxyacetamidine hydrochloride), is a valuable building block in medicinal chemistry, prized for its ability to introduce specific pharmacophoric features. Our exploration will be grounded in established literature, providing both the "how" and the critical "why" behind each step.

Strategic Overview: Accessing the Imidamide Core

This compound is a functional group that combines features of an amine and an imine. In the context of drug development, it serves as a versatile intermediate, often for the construction of nitrogen-containing heterocyclic systems.[1] The primary and most historically significant route to this and other imidates is the Pinner reaction , a classic acid-catalyzed transformation of a nitrile.[2]

The overall strategy involves two conceptual stages:

-

Formation of an Imidate Intermediate: The reaction of 2-methoxyacetonitrile with an alcohol under acidic conditions generates a reactive alkyl imidate salt, known as a Pinner salt.[3]

-

Ammonolysis to the Amidine: The subsequent reaction of this Pinner salt with ammonia or an amine yields the target amidine.[2]

This guide will focus on the synthesis of the stable hydrochloride salt of this compound, as this is the common isolable form.

The Pinner Reaction: Mechanism and Causality

The Pinner reaction is the cornerstone of imidate synthesis.[4] Its success hinges on a precise understanding and control of the reaction environment to favor the desired pathway and prevent competing side reactions.

Mechanistic Breakdown

The reaction proceeds through a well-defined, multi-step mechanism initiated by a strong acid, typically anhydrous hydrogen chloride (HCl).[5]

-

Nitrile Protonation: The reaction begins with the protonation of the nitrile nitrogen by HCl. This step is critical as it transforms the relatively unreactive nitrile into a highly electrophilic nitrilium ion.

-

Nucleophilic Attack: The alcohol (in this case, methanol) acts as a nucleophile, attacking the activated nitrilium carbon. This forms a protonated imidate intermediate.

-

Deprotonation/Tautomerization: A subsequent proton transfer results in the formation of the imidate hydrochloride, or "Pinner salt".[5]

Critical Experimental Parameters

The theoretical mechanism dictates a stringent set of experimental conditions. Deviation from these parameters often leads to undesired side products, primarily the corresponding amide or ester.

-

Anhydrous Conditions: This is the most critical parameter. The Pinner salt intermediate is highly susceptible to hydrolysis. Any trace of water will rapidly convert the imidate into the corresponding methyl 2-methoxyacetate.[3] Therefore, all glassware must be oven-dried, and anhydrous solvents and reagents are mandatory.

-

Acid Catalyst: Gaseous hydrogen chloride is the traditional and most effective catalyst. Its anhydrous nature is paramount. An alternative, often more practical for lab-scale synthesis, is the in situ generation of HCl from reagents like acetyl chloride and methanol.[6][7] This method avoids the handling of corrosive HCl gas.

-

Temperature Control: Imidate hydrochlorides are often thermodynamically unstable and can rearrange to the more stable N-alkyl amide.[3] To suppress this side reaction, the reaction is typically conducted at low temperatures, often between -10°C and 5°C.[6][7]

-

Stoichiometry: An excess of the alcohol is often used to serve as both a reactant and a solvent. A stoichiometric amount or slight excess of HCl relative to the nitrile is required for full conversion.

Synthesis Protocol: Classical Pinner Reaction Approach

This protocol describes the synthesis of methyl 2-methoxyacetimidate hydrochloride, the direct precursor to this compound. The subsequent conversion to the amidine is typically achieved by reaction with ammonia.

Detailed Experimental Protocol

-

Objective: To synthesize Methyl 2-methoxyacetimidate hydrochloride via an in situ generated HCl Pinner reaction.

-

Materials:

-

2-Methoxyacetonitrile

-

Anhydrous Methanol

-

Acetyl Chloride

-

Anhydrous Diethyl Ether or Tert-butyl methyl ether (TBME)[6]

-

-

Equipment:

-

Oven-dried, three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert gas inlet (Nitrogen or Argon)

-

Low-temperature bath (ice-salt or cryocooler)

-

Glass frit funnel for filtration

-

Procedure:

-

Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a thermometer, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Charging the Reactor: Charge the flask with 2-methoxyacetonitrile (1.0 eq) and anhydrous methanol (1.5-2.0 eq).

-

Cooling: Cool the stirred solution to -10°C to 0°C using an appropriate cooling bath.

-

Acid Generation: Slowly add acetyl chloride (1.1 eq) dropwise via the dropping funnel to the cooled solution. The acetyl chloride reacts exothermically with methanol to generate anhydrous HCl and methyl acetate. Maintain the internal temperature below 5°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 12-24 hours.[6] The progress can be monitored by taking aliquots and analyzing via ¹H NMR for the disappearance of the nitrile starting material.

-

Isolation: Upon completion, add a volume of cold, anhydrous diethyl ether or TBME to precipitate the Pinner salt.[6]

-

Filtration and Drying: Filter the resulting white solid under an inert atmosphere using a Schlenk filter or in a glovebox. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials or byproducts. Dry the product under high vacuum.

Alternative Protocol: Lewis Acid-Mediated Synthesis

While the classical Pinner reaction is robust, the use of strong Brønsted acids can be incompatible with sensitive functional groups. A patent by Tilley et al. discloses a method using a combination of Lewis acids, which offers a different approach to activating the nitrile.[8]

Detailed Experimental Protocol (Adapted from US2009/264445)

This method proceeds directly to the amidine hydrochloride.

-

Objective: To synthesize 2-Methoxyacetamidine hydrochloride using a Lewis acid-mediated approach.[8]

-

Materials:

-

Aluminum chloride (AlCl₃)

-

Trimethylaluminum (2M solution in toluene)

-

3-Methoxyacetonitrile (Note: The patent uses this isomer, which is likely a typo and should be 2-methoxyacetonitrile)

-

Toluene, Dichloromethane, Methanol, Diethyl ether

-

Silica Gel

-

3N Hydrogen chloride in methanol

-

| Reagent | Molar Eq. (relative to nitrile) | Role |

| 3-Methoxyacetonitrile | 1.0 | Nitrile Source |

| Aluminum chloride | 1.8 | Lewis Acid |

| Trimethylaluminum | 0.6 | Co-reagent |

| Toluene | - | Solvent |

| Silica Gel | - | Quenching/Workup |

| 3N HCl in Methanol | - | Salt Formation |

Procedure:

-

Catalyst Preparation: To a stirred suspension of aluminum chloride (1.8 eq) in toluene at 0°C under argon, slowly add a 2M solution of trimethylaluminum in toluene (0.6 eq), keeping the temperature below 10°C. Stir the resulting mixture at room temperature for 2 hours.[8]

-

Nitrile Addition: Add a solution of 3-methoxyacetonitrile (1.0 eq) in toluene. A precipitate will form.[8]

-

Reaction: Warm the mixture to 80°C and let it stand for 20 hours.[8]

-

Workup and Quenching: Cool the reaction to room temperature and slowly pour it onto a cooled suspension of silica gel in dichloromethane. Stir for 15 minutes.[8]

-

Filtration: Filter the mixture and wash the silica gel pad thoroughly with methanol.[8]

-

Isolation of Amidine Base: Evaporate the filtrate. Redissolve the residue in a dichloromethane/methanol mixture, filter again, and evaporate to afford the crude amidine base as a solid.[8]

-

Salt Formation: Suspend the solid in a 3N solution of hydrogen chloride in methanol. Stir vigorously while adding diethyl ether dropwise to precipitate the hydrochloride salt.[8]

-

Final Isolation: Stir the mixture at room temperature for 30 minutes, decant the solvent, wash the solid with diethyl ether, and dry under vacuum to yield 2-methoxyacetamidine hydrochloride. A yield of 75% is reported.[8]

Causality and Insights: This method likely proceeds through a complex formed between the Lewis acids and the nitrile, which activates it towards amination upon workup. The use of trimethylaluminum suggests the formation of a methyl-aluminum species that may be involved in the activation. The silica gel quench is a clever way to decompose the reactive aluminum complexes safely. This protocol is more complex and uses more hazardous reagents than the Pinner reaction but may be suitable for substrates where strong protic acids are problematic.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized this compound hydrochloride.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool. For the hydrochloride salt in DMSO-d₆, one would expect to see characteristic peaks for the methoxy group (CH₃O-), the methylene group (-CH₂-), and broad signals for the -NH₂ protons, which are often exchangeable.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the methoxy carbon, the methylene carbon, and the key imidamide carbon (C=N).

-

Infrared (IR) Spectroscopy: Key stretches to look for include N-H stretching (typically broad in the 3100-3400 cm⁻¹ region), C=N stretching (around 1650-1690 cm⁻¹), and C-O stretching (around 1050-1150 cm⁻¹).

-

Melting Point: A sharp melting point is a good indicator of purity.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

Safety and Handling

-

Reagent Hazards: Anhydrous HCl (gas), acetyl chloride, and Lewis acids like aluminum chloride and trimethylaluminum are highly corrosive and/or pyrophoric. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

-

Anhydrous Techniques: Strict adherence to anhydrous techniques is required not only for reaction success but also for safety, as many of these reagents react violently with water.

-

Pressure: Reactions involving gas evolution (e.g., HCl generation from acetyl chloride) should be equipped with a pressure-relief system like an oil bubbler.

Conclusion

The synthesis of this compound, typically isolated as its hydrochloride salt, is most reliably achieved via the Pinner reaction. This classic method, when executed with careful control over anhydrous conditions and temperature, provides a direct route to the imidate precursor. For substrates intolerant to strong Brønsted acids, Lewis acid-mediated alternatives, while more operationally complex, offer a viable synthetic pathway. A thorough understanding of the underlying reaction mechanisms is not merely academic; it is the key to successful synthesis, enabling the practitioner to make informed decisions that maximize yield and purity, thereby accelerating research and development objectives.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Buy Methyl acetimidate hydrochloride | 14777-27-6 [smolecule.com]

- 7. METHYL ACETIMIDATE HYDROCHLORIDE CAS#: 14777-27-6 [m.chemicalbook.com]

- 8. thoreauchem.com [thoreauchem.com]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 2-Methoxyethanimidamide for Drug Discovery

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable drug candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its physicochemical properties. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2] This guide provides a comprehensive technical framework for the physicochemical characterization of 2-Methoxyethanimidamide, a molecule of interest for researchers in drug development. While specific experimental data for this compound is not extensively available in the public domain, this document serves as a detailed procedural manual for its empirical determination. As Senior Application Scientists, we recognize that understanding how to generate reliable data is as crucial as the data itself. Therefore, this guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols to ensure scientific integrity.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Viability

This compound, with its imidamide functional group, presents a scaffold of interest in medicinal chemistry. The imidamide moiety can influence key molecular interactions and properties. However, before significant resources are invested in exploring its biological activity, a foundational understanding of its physicochemical profile is paramount. Properties such as acidity/basicity (pKa), lipophilicity (logP), and aqueous solubility are not mere data points; they are predictors of a compound's pharmacokinetic fate.[1] For instance, a drug's solubility is a primary determinant of its oral bioavailability, as it must dissolve in gastrointestinal fluids to be absorbed.[3][4][5][6][7] Similarly, a molecule's lipophilicity dictates its ability to permeate biological membranes, a critical step for reaching its target site of action.[8][9]

This guide will provide researchers, scientists, and drug development professionals with the necessary protocols to thoroughly characterize this compound, enabling informed decisions in the early stages of the drug discovery pipeline.

Core Physicochemical Properties: A Triad of Influence

The interplay between a molecule's ionization state, lipophilicity, and solubility forms the cornerstone of its "drug-like" potential. The following sections detail the significance of each and provide robust experimental workflows for their determination.

Acid-Base Dissociation Constant (pKa): The Key to Understanding Ionization

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms.[10] This is arguably one of the most influential physicochemical parameters, as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target.[1][2][11] For an orally administered drug, the pKa will determine how it behaves in the varying pH environments of the gastrointestinal tract, from the acidic stomach (pH 1-3) to the more neutral intestine (pH 6-7.4).[10][12]

Potentiometric titration is a highly precise and widely accepted method for pKa determination.[13][14][15] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting pH change.

Rationale: The imidamide functional group in this compound is expected to be basic. Therefore, the protocol will involve titration with a standardized acid.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0. This ensures the accuracy of all subsequent pH measurements.[13][15]

-

Sample Preparation:

-

Titration Setup:

-

Place 20 mL of the sample solution into a temperature-controlled titration vessel equipped with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

To eliminate interference from dissolved carbon dioxide, purge the solution with nitrogen gas for 5-10 minutes before and during the titration.[13][15]

-

-

Titration Procedure:

-

Titrate the solution with a standardized 0.1 M hydrochloric acid (HCl) solution.

-

Add the titrant in small, precise increments (e.g., 0.05 mL) and record the pH reading after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa can be determined from the pH at the half-equivalence point. For more precise determination, calculate the first and second derivatives of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

-

-

Validation and Replication: Perform a minimum of three independent titrations to ensure the reproducibility of the results. Calculate the mean pKa value and the standard deviation.[13]

Lipophilicity (logP): A Measure of Membrane Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a critical factor in its ability to cross biological membranes.[9] The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium. It is most commonly expressed as its logarithm, logP.[9][16] An optimal logP value (often considered to be between 1 and 5 for oral drugs) is essential for good absorption and distribution.[8][9]

The shake-flask method is the "gold standard" for the experimental determination of logP due to its direct and unambiguous measurement.[17][18][19]

Rationale: This method directly measures the partitioning of this compound between an aqueous phase and a lipid-mimicking organic phase.

Step-by-Step Methodology:

-

Phase Preparation:

-

Prepare a phosphate buffer solution at a pH where the compound will be predominantly in its non-ionized form (typically at least 2 pH units away from the determined pKa).

-

Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[17][18] This ensures that the two phases are in equilibrium before the experiment begins.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in the pre-saturated buffer.

-

-

Partitioning:

-

In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated buffer containing the compound.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Allow the vial to stand undisturbed until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve for the compound in each phase must be generated beforehand.

-

-

Calculation:

-

Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

The logP is then calculated as the base-10 logarithm of P.

-

-

Validation and Replication: Repeat the experiment at least three times to ensure the reliability of the determined logP value.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that dictates the maximum concentration of a drug that can be achieved in solution.[6][7] For oral drug administration, a compound must first dissolve in the fluids of the gastrointestinal tract before it can be absorbed into the bloodstream.[3][5] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[7]

Kinetic solubility assays are widely used in early drug discovery for their high-throughput nature.[20][21][22][23] This method measures the solubility of a compound when it is introduced into an aqueous buffer from a concentrated organic stock solution (typically DMSO).

Rationale: This assay mimics the scenario where a compound precipitates out of solution upon entering an aqueous environment, providing a rapid assessment of its solubility limitations.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO) (e.g., 10 mM).[20]

-

Assay Plate Setup:

-

In a 96-well microtiter plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.

-

Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[20] The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

-

Incubation and Precipitation:

-

Mix the contents of the plate thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 2 hours) to allow for precipitation to occur.[20]

-

-

Detection and Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.[22]

-

Direct UV Method: Alternatively, filter the solutions in the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-transparent plate.[20][22]

-

-

Data Analysis:

-

For both methods, compare the readings to a calibration curve prepared from the compound to determine the concentration of the dissolved compound, which represents its kinetic solubility.

-

-

Validation and Replication: Include positive and negative controls and run the assay in triplicate.

Data Presentation: A Summary of Physicochemical Properties

All experimentally determined quantitative data should be summarized in a clear and concise table for easy reference and comparison.

| Property | Method | Result | Conditions |

| Molecular Weight | Calculation | TBD | N/A |

| pKa | Potentiometric Titration | TBD | 25°C, 0.15 M KCl |

| logP | Shake-Flask | TBD | n-Octanol/Phosphate Buffer pH 7.4 |

| Kinetic Solubility | Nephelometry/UV | TBD | PBS pH 7.4, 2% DMSO |

TBD: To Be Determined experimentally.

Structural Confirmation: Spectroscopic Analysis

Before embarking on extensive physicochemical and biological testing, it is imperative to confirm the chemical structure and purity of the synthesized this compound. A combination of spectroscopic techniques provides an unambiguous structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[24][25][26][27][28] The solution must be homogeneous and free of any particulate matter.[24][27]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons and carbons in their respective chemical environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify characteristic absorption bands for the expected functional groups, such as N-H, C=N, and C-O stretches.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile).[31] The sample must be free of non-volatile salts.[31]

-

Data Acquisition: Infuse the sample into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization, ESI).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound.

Visualization of Physicochemical Interdependencies

The core physicochemical properties are not independent variables; they are interconnected and collectively influence a compound's overall ADME profile. The following diagram illustrates these critical relationships.

Caption: Interplay of core physicochemical properties and their impact on ADME and bioavailability.

Conclusion

The systematic and rigorous determination of the physicochemical properties of this compound is a non-negotiable first step in its evaluation as a potential drug candidate. The protocols outlined in this guide provide a robust framework for generating high-quality, reliable data on its pKa, logP, and solubility. This foundational knowledge will empower researchers to make data-driven decisions, optimize molecular design, and ultimately increase the probability of success in the complex and challenging field of drug discovery.

References

-

How does solubility affect oral bioavailability? (2025, May 29). Patsnap Synapse. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

What is pKa and how is it used in drug development? (2023, December 13). Pion. [Link]

-

What does pKa mean and why can it influence drug absorption and excretion? (2018, May 1). Ausmed. [Link]

-

How does drug solubility affect drug delivery? (2024, January 1). Patsnap Synapse. [Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

-

LogP—Making Sense of the Value. ACD/Labs. [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024, January 6). Michael Green. [Link]

-

The Importance of Solubility for New Drug Molecules. (2020, May 11). Drug Development & Delivery. [Link]

-

The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

LogP / LogD shake-flask method. (2024, September 23). protocols.io. [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

-

Cheng, F., & Shen, J. (2017). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. The AAPS Journal, 19(4), 957-967. [Link]

-

MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

-

Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

Bohnert, T. (2015). In vitro solubility assays in drug discovery. Acta Pharmaceutica Sinica B, 5(4), 324–330. [Link]

-

Basics of NMR\ Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy. [Link]

-

Shake Flask logK. (2017, March 6). Lokey Lab Protocols. [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. ADMET & DMPK, 1(1), 1-20. [Link]

-

NMR Sample Preparation. Western University. [Link]

-

NMR Sample Preparation Guide. Scribd. [Link]

-

Laaksonen, T., & Hirvonen, J. (2018). Practical Guidelines for the Characterization and Quality Control of Pure Drug Nanoparticles and Nano-Cocrystals in the Pharmaceutical Industry. Journal of Pharmaceutical Sciences, 107(11), 2736-2747. [Link]

-

Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link]

-

Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 11-17. [Link]

-

Trajkovic-Jolevska, S., & Stefov, V. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. [Link]

-

Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

-

LogP – Knowledge and References. Taylor & Francis. [Link]

-

Giaginis, C., & Tsantili-Kakoulidou, A. (2008). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Mini reviews in medicinal chemistry, 8(11), 1180–1190. [Link]

-

Sample preparation for FT-IR. University of the West Indies. [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. [Link]

-

Physicochemical characterization of drugs. (2015, July 1). SlideShare. [Link]

-

Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

-

Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

-

Sample preparation in mass spectrometry. Wikipedia. [Link]

-

Guide to FT-IR Spectroscopy. Bruker. [Link]

-

What sample is needed for FTIR? (2023, October 23). Rocky Mountain Labs. [Link]

-

Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Langhua Pharma. [Link]

-

ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (1999, October). ICH. [Link]

-

Recommendations for the correct physicochemical characterization of nanoformulations. ResearchGate. [Link]

Sources

- 1. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acdlabs.com [acdlabs.com]

- 3. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 4. How does drug solubility affect drug delivery? [synapse.patsnap.com]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 10. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 11. What is pKa and how is it used in drug development? [pion-inc.com]

- 12. tandfonline.com [tandfonline.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 22. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. charnwooddiscovery.com [charnwooddiscovery.com]

- 24. organomation.com [organomation.com]

- 25. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 26. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 27. publish.uwo.ca [publish.uwo.ca]

- 28. scribd.com [scribd.com]

- 29. drawellanalytical.com [drawellanalytical.com]

- 30. eng.uc.edu [eng.uc.edu]

- 31. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

potential biological activity of 2-Methoxyethanimidamide

An In-Depth Technical Guide to Investigating the Potential Biological Activity of 2-Methoxyethanimidamide

Authored by a Senior Application Scientist

Disclaimer: As of the latest literature review, this compound is a sparsely documented compound with no established biological activity in publicly accessible scientific databases. This guide, therefore, presents a prospective and systematic framework for the initial investigation of its potential bioactivity, grounded in established principles of drug discovery and chemical biology. The methodologies and rationales provided are based on a hypothetical, yet scientifically rigorous, research program.

Introduction: The Scientific Rationale for Investigating this compound

This compound, with the chemical formula C3H8N2O, represents a novel chemical entity with unexplored potential in the biological realm. Its structure, featuring a reactive imidamide functional group and a methoxyethyl moiety, suggests several avenues for biological interaction. The imidamide group, as a bioisostere of amides and esters, could potentially interact with a variety of enzymatic targets, including proteases and hydrolases. The methoxyethyl group may influence the compound's solubility, membrane permeability, and metabolic stability, key determinants of its pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive, multi-stage research plan designed to systematically uncover and characterize the potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

Part 1: Initial High-Throughput Screening for Bioactivity

The primary objective of the initial phase is to cast a wide net to identify any potential biological effects of this compound across a diverse range of cellular and biochemical assays. A high-throughput screening (HTS) approach is recommended to efficiently assess a broad spectrum of activities.

Cytotoxicity Profiling

A fundamental first step in characterizing a novel compound is to assess its effect on cell viability. This provides a baseline understanding of its potential as a cytotoxic agent (e.g., for anticancer applications) or its general toxicity to healthy cells.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous human cell line (e.g., HEK293, hTERT-RPE1) in appropriate media until they reach 70-80% confluency.

-

Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad, for example, from 0.1 µM to 100 µM. Add the compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Causality Behind Experimental Choices: The use of a diverse panel of cancer cell lines from different tissue origins helps to identify potential selective cytotoxicity. Including a non-cancerous cell line is crucial for assessing general toxicity and determining a potential therapeutic window. The MTT assay is a well-established, colorimetric method that is robust and suitable for high-throughput screening.

Antimicrobial Activity Screening

The structural features of this compound may confer antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi is a critical step in exploring this potential.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Preparation: Prepare a serial dilution of this compound in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choices: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. The selection of a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, ensures broad-spectrum screening.

Broad-Spectrum Enzyme Inhibition Assays

The imidamide functional group suggests potential interaction with various enzymes. A panel of enzyme inhibition assays can provide initial hits for more focused studies.

Recommended Enzyme Panels:

-

Proteases: A panel of serine, cysteine, and metalloproteases.

-

Kinases: A broad panel of kinases to identify potential signaling pathway modulators.

-

Phosphatases: A panel of protein phosphatases.

-

Metabolic Enzymes: Key enzymes involved in metabolic pathways.

General Experimental Workflow:

-

Utilize commercially available fluorescence- or luminescence-based enzyme activity assay kits.

-

Perform the assays in a 96- or 384-well plate format.

-

Incubate the enzyme with a fixed concentration of this compound before adding the substrate.

-

Measure the enzyme activity and calculate the percentage of inhibition relative to a vehicle control.

Workflow for Initial Bioactivity Screening

Caption: Initial high-throughput screening workflow for this compound.

Part 2: Hit Validation and Target Deconvolution

Once initial "hits" are identified from the high-throughput screening, the next crucial phase involves validating these findings and identifying the specific molecular target(s) of this compound.

Dose-Response Studies and Confirmation of Activity

Initial hits should be confirmed through more detailed dose-response studies to accurately determine the potency (e.g., IC50, EC50, or MIC) of the compound.

Experimental Protocol: Dose-Response Curve Generation

-

Prepare a more extensive serial dilution of this compound, typically with 8-12 concentrations centered around the initial hit concentration.

-

Repeat the primary assay in which the hit was identified (e.g., MTT, MIC, or enzyme inhibition assay) with this detailed concentration range.

-

Plot the percentage of inhibition or activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 or EC50 value.

Causality Behind Experimental Choices: A full dose-response curve provides a more accurate measure of a compound's potency and can reveal important information about its mechanism of action, such as the steepness of the curve (Hill slope).

Target Identification Strategies

Identifying the direct molecular target of a bioactive compound is often the most challenging yet critical step. Several unbiased approaches can be employed.

-

Affinity-Based Methods:

-

Affinity Chromatography: Synthesize a derivative of this compound with a linker that can be immobilized on a solid support (e.g., sepharose beads). Incubate this affinity matrix with a cell lysate. The target protein(s) that bind to the compound can be eluted and identified by mass spectrometry.

-

Drug Affinity Responsive Target Stability (DARTS): This method is based on the principle that the binding of a small molecule to its target protein can stabilize the protein against proteolysis. Cell lysates are treated with varying concentrations of the compound, followed by digestion with a protease (e.g., thermolysin). The stabilized target protein will be protected from degradation and can be identified by SDS-PAGE and mass spectrometry.

-

-

Genetic and Genomic Approaches:

-

Yeast Three-Hybrid System: This system can be used to identify protein targets of small molecules in a high-throughput manner.

-

RNAi or CRISPR/Cas9 Screening: Systematically knocking down or knocking out genes in a cell line can identify genes that, when absent, confer resistance or hypersensitivity to the compound, thus pointing to the target or pathway.

-

Logical Flow for Target Identification

Caption: Unbiased approaches for identifying the molecular target of a bioactive compound.

Part 3: Mechanism of Action Elucidation and Preclinical Development

With a validated target in hand, the focus shifts to understanding the detailed mechanism of action (MoA) of this compound and evaluating its potential for further preclinical development.

In Vitro Target Engagement and Mechanistic Studies

Direct binding of the compound to its putative target needs to be confirmed and characterized.

-

Surface Plasmon Resonance (SPR): This label-free technique can be used to measure the binding affinity (KD) and kinetics (kon and koff) of the compound to the purified target protein.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

-

Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stabilization of the target protein in intact cells upon compound binding, confirming target engagement in a physiological context.

Once target engagement is confirmed, further biochemical and cellular assays should be designed to elucidate the downstream consequences of this interaction. For example, if the target is a kinase, downstream phosphorylation events should be monitored by Western blotting or phosphoproteomics.

Structure-Activity Relationship (SAR) Studies

To optimize the potency, selectivity, and drug-like properties of this compound, a medicinal chemistry campaign to synthesize and test a series of analogs is essential.

Key Structural Modifications to Explore:

-

Imidamide Group: Modify the substituents on the nitrogen atoms to explore their role in target binding.

-

Methoxyethyl Moiety: Vary the length and branching of the alkyl chain and explore alternative ether or functional groups to modulate physicochemical properties.

-

Scaffold Hopping: Replace the core structure with other chemical scaffolds while maintaining key pharmacophoric features.

Data Presentation: SAR Table (Hypothetical)

| Compound ID | R1 Group | R2 Group | IC50 (µM) |

| This compound | H | H | 10.2 |

| Analog-1 | CH3 | H | 5.8 |

| Analog-2 | H | CH3 | 15.1 |

| Analog-3 | H | Phenyl | >100 |

In Vivo Efficacy and Safety Assessment

Promising lead compounds from SAR studies should be advanced to in vivo models to assess their efficacy and safety.

-

Pharmacokinetic (PK) Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models (e.g., mice, rats).

-

Efficacy Studies: In a relevant animal model of the disease (e.g., tumor xenograft model for an anticancer compound), assess the ability of the compound to produce the desired therapeutic effect.

-

Toxicology Studies: Evaluate the potential toxicity of the compound through acute and chronic dosing studies in animals.

Integrated Workflow for Preclinical Development

Caption: A streamlined workflow for the preclinical development of a novel compound.

Conclusion

The investigation of novel chemical entities like this compound is a challenging yet potentially rewarding endeavor. While there is currently no published data on its biological activity, a systematic and multi-faceted approach as outlined in this guide can effectively uncover and characterize its therapeutic potential. By integrating high-throughput screening, rigorous hit validation, unbiased target identification, and comprehensive preclinical development, researchers can pave the way for the discovery of new medicines.

References

As this guide is a prospective framework for a novel, uncharacterized compound, direct references for the biological activity of this compound are not available. The principles and methods described are standard and well-documented in the field of drug discovery and chemical biology. For further reading on the specific techniques mentioned, the following authoritative sources are recommended:

-

High-Throughput Screening

- Title: High-Throughput Screening in Drug Discovery

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

MTT Assay

- Title: MTT Assay

- Source: N

-

URL: [Link] (A specific protocol can be found by searching the site)

-

Antimicrobial Susceptibility Testing

- Title: CLSI Standards

- Source: Clinical and Labor

-

URL: [Link]

-

Target Identification Methods

- Title: Chemical Proteomics: A Powerful Tool for Drug Target Identific

- Source: Journal of Medicinal Chemistry

-

URL: [Link]

-

Surface Plasmon Resonance (SPR)

- Title: Surface Plasmon Resonance (SPR)

- Source: JoVE (Journal of Visualized Experiments)

-

URL: [Link]

-

Cellular Thermal Shift Assay (CETSA)

- Title: The cellular thermal shift assay for evaluating drug-target engagement in living cells

- Source: N

-

URL: [Link]

2-Methoxyethanimidamide: A Versatile Building Block for Heterocyclic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired physicochemical and pharmacological properties. Among the vast arsenal of synthetic intermediates, imidates and their corresponding amidine derivatives have emerged as powerful and versatile synthons for the assembly of nitrogen-containing heterocycles. This guide focuses on a particularly useful yet often overlooked building block: 2-methoxyethanimidamide.

The presence of the methoxyethyl group imparts unique solubility and reactivity characteristics, making this compound an attractive reagent for the synthesis of a variety of heterocyclic scaffolds, notably pyrimidines and triazines. This document, intended for chemists in research and development, provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on practical, field-proven insights and detailed experimental protocols.

Core Concepts: Structure and Reactivity

This compound, typically handled as its more stable hydrochloride salt (CAS 1903-91-9), possesses the fundamental reactivity profile of an amidine. The core of its utility lies in the ambiphilic nature of the amidine functional group. The imine carbon is electrophilic and susceptible to nucleophilic attack, while the nitrogen atoms are nucleophilic. This duality allows it to participate in a variety of cyclocondensation reactions with suitable poly-electrophilic partners.

The general structure of this compound hydrochloride is as follows:

The methoxyethyl substituent can influence the molecule's reactivity and the properties of the resulting heterocyclic products by modifying steric hindrance and electronic effects, as well as potentially improving solubility in organic solvents.

Synthesis of this compound Hydrochloride

The most common and efficient method for the synthesis of alkyl imidates and their corresponding amidinium salts is the Pinner reaction .[1][2][3] This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride. The resulting imidate, or "Pinner salt," can then be converted to the amidine upon treatment with ammonia.

For the synthesis of this compound hydrochloride, the starting material is methoxyacetonitrile.

Workflow for the Synthesis of this compound Hydrochloride via the Pinner Reaction

Caption: A two-step workflow for the synthesis of this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Hydrochloride

Materials:

-

Methoxyacetonitrile

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

Procedure:

-

Pinner Salt Formation: A solution of methoxyacetonitrile (1.0 eq) in anhydrous methanol (2.0-3.0 eq) is cooled to 0 °C in a three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

-

Anhydrous hydrogen chloride gas is bubbled through the solution with vigorous stirring while maintaining the temperature at 0 °C. The reaction is monitored by GC or TLC until the nitrile is consumed.

-

The reaction mixture is then diluted with anhydrous diethyl ether to precipitate the methyl 2-methoxyacetimidate hydrochloride (Pinner salt). The solid is collected by filtration under a nitrogen atmosphere, washed with anhydrous ether, and dried in vacuo.

-

Ammonolysis: The freshly prepared Pinner salt is suspended in anhydrous methanol and cooled to 0 °C.

-

Anhydrous ammonia gas is bubbled through the suspension with stirring until the reaction is complete (monitored by the disappearance of the Pinner salt).

-

The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound hydrochloride as a white to off-white solid.

Application in Heterocyclic Synthesis: The Pyrimidine Scaffold

One of the most valuable applications of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a core structural motif in a vast number of biologically active molecules, including many approved drugs. The reaction of an amidine with a 1,3-dielectrophile, such as a β-dicarbonyl compound, is a classic and efficient method for constructing the pyrimidine ring.

Reaction with β-Keto Esters

This compound hydrochloride reacts with β-keto esters, such as ethyl acetoacetate, in the presence of a base to form substituted pyrimidinones.[4]

Workflow for Pyrimidine Synthesis

Caption: General workflow for the synthesis of pyrimidinones from this compound.

Experimental Protocol: Synthesis of 2-(Methoxymethyl)-6-methylpyrimidin-4(3H)-one

Materials:

-

This compound hydrochloride

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Anhydrous ethanol

Procedure:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add this compound hydrochloride (1.0 eq) and stir at room temperature for 30 minutes.

-

Add ethyl acetoacetate (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by recrystallization or column chromatography to yield the desired 2-(methoxymethyl)-6-methylpyrimidin-4(3H)-one.

Quantitative Data for Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |

| This compound HCl | Ethyl acetoacetate | NaOEt | Ethanol | 5 | ~75-85 |

| This compound HCl | Ethyl 4-chloro-3-oxobutanoate | NaOMe | Methanol | 18 | Not specified |

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Application in Heterocyclic Synthesis: The Triazine Scaffold

1,3,5-Triazines are another important class of heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science. The synthesis of substituted triazines often involves the sequential nucleophilic substitution of cyanuric chloride or a related triazine precursor.[5][6][7] this compound can serve as a versatile nitrogen nucleophile in these reactions.

General Approach to Triazine Synthesis

While specific examples directly utilizing this compound in triazine synthesis are less common in readily available literature, its reactivity profile suggests a straightforward application. It can be used to introduce the 2-(methoxymethyl)amido moiety onto a pre-functionalized triazine ring.

Workflow for Triazine Synthesis

Caption: A plausible workflow for the synthesis of substituted triazines.

Conceptual Protocol: Synthesis of a Substituted 1,3,5-Triazine

Materials:

-

A suitable 2,4-dichloro-6-substituted-1,3,5-triazine

-

This compound hydrochloride

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

Anhydrous aprotic solvent (e.g., THF or 1,4-dioxane)

Procedure:

-

To a solution of the 2,4-dichloro-6-substituted-1,3,5-triazine (1.0 eq) in the anhydrous solvent, add this compound hydrochloride (1.0-1.2 eq) and DIPEA (2.0-2.5 eq).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS. The graded reactivity of the chlorine atoms on the triazine ring allows for selective substitution.

-

Upon completion, the reaction mixture is filtered to remove the hydrochloride salt of the base.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography to afford the desired substituted triazine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pyrimidine and triazine heterocycles. Its synthesis via the Pinner reaction from readily available starting materials is straightforward. The presence of the methoxyethyl group can confer desirable properties to the final products. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this reagent in their synthetic endeavors. As the demand for novel heterocyclic compounds continues to grow, the utility of specialized building blocks like this compound is expected to become increasingly important.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889–1897.

- Roger, R., & Neilson, D. G. (1961).

-

NROChemistry. Pinner Reaction. Retrieved from [Link]

- Cuadrado, F. J., Pérez, M. A., & Soto, J. L. (1984). Synthesis of 2,4-dioxo-, 2-oxo-4-thioxo-, 4-oxo-, and 4-thioxo-pyrimidine-5-carbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 2447-2449.

- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818.

- Kamal, A., Reddy, K. S., Khan, M. N. A., Shetty, R. V., & Reddy, M. K. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 82-90.

- El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Falorni, M., Giacomelli, G., Porcheddu, A., & Taddei, M. (2009). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 14(10), 3975-3987.

- CN102295614B - Synthetic method of 2-methyl-4-dimethylamino-6-methoxy-1,3,5-triazine - Google P

- US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine - Google P

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google P

Sources

- 1. 1903-91-9 | 2-Methoxyacetimidamide hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Methoxyacetimidamide hydrochloride | 1903-91-9 | Benchchem [benchchem.com]

- 4. Ethyl acetoacetate | Ethyl acetylacetate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Spectroscopic Characterization of 2-Methoxyethanimidamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 2-Methoxyethanimidamide (CAS No. 19893-13-9). As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural confirmation via modern analytical techniques is paramount. Due to the limited availability of public domain experimental spectra for this specific compound, this guide leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to present a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals in the synthesis, identification, and quality control of this compound and related congeners.

Introduction: The Structural Elucidation of a Methoxy-Substituted Imidamide

This compound, with the chemical formula C₃H₈N₂O, possesses a unique combination of a methoxy group and an imidamide (amidine) functionality. The imidamide group, in particular, presents interesting electronic and structural features, including tautomerism, which can influence its spectroscopic signature. Accurate characterization is therefore crucial for confirming its synthesis and for understanding its chemical behavior in various applications.

This guide will systematically deconstruct the predicted spectroscopic fingerprint of this compound, offering insights into the rationale behind the expected spectral features. While the data presented herein is predictive, the methodologies and interpretations are grounded in established spectroscopic theory and data from closely related molecules, such as acetamide and acetamidine.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the methoxy, methylene, and amine/imine protons. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~3.3 | Singlet | 3H | -OCH₃ |

| 2 | ~3.6 | Singlet | 2H | -CH₂- |

| 3 | ~6.5 - 8.0 | Broad Singlet(s) | 3H | -NH₂ and =NH |

Causality Behind Predictions: The methoxy protons (-OCH₃) are expected to appear as a sharp singlet around 3.3 ppm, a typical region for methoxy groups adjacent to an sp³ carbon. The methylene protons (-CH₂-) are deshielded by the adjacent oxygen and the imidamide group, leading to a predicted downfield shift to around 3.6 ppm. The protons on the nitrogen atoms (-NH₂ and =NH) are expected to be broad due to quadrupole effects of the nitrogen nucleus and potential chemical exchange. Their chemical shift can be highly variable and dependent on solvent and concentration, but a range of 6.5-8.0 ppm is a reasonable estimation.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~59 | -OCH₃ |

| 2 | ~70 | -CH₂- |

| 3 | ~170 | C(=NH) |

Causality Behind Predictions: The methoxy carbon (-OCH₃) is anticipated to resonate around 59 ppm. The methylene carbon (-CH₂-), being attached to an oxygen atom, will be significantly downfield, estimated around 70 ppm. The most downfield signal will be the imidamide carbon (C(=NH)) due to the strong deshielding effect of the two nitrogen atoms, with a predicted chemical shift in the range of 170 ppm.[4][5]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. This self-validating system ensures reproducibility and accuracy.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to N-H, C=N, and C-O bonds.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch | -NH₂ and =NH |

| 2850 - 3000 | Medium | C-H Stretch | -OCH₃ and -CH₂- |

| ~1650 | Strong | C=N Stretch | Imidamide |

| 1580 - 1620 | Medium | N-H Bend | -NH₂ Scissoring |

| 1080 - 1150 | Strong | C-O Stretch | Ether |

Causality Behind Predictions: The N-H stretching vibrations of the primary and secondary amine groups are expected in the 3300-3500 cm⁻¹ region.[6] These bands are often broad due to hydrogen bonding. The C=N stretching of the imidamide group is a strong absorption and is predicted to be around 1650 cm⁻¹.[7][8] This is a key diagnostic peak. The C-O stretching of the methoxy group will give rise to a strong band in the 1080-1150 cm⁻¹ region.[6]

Experimental Protocol for IR Data Acquisition

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum

For this compound (Molecular Weight: 88.11 g/mol ), the following is expected in an electron ionization (EI) mass spectrum:

| m/z | Predicted Fragment | Interpretation |

| 88 | [C₃H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 73 | [C₂H₅N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 57 | [C₂H₅N₂]⁺ | Loss of a methoxy radical (•OCH₃) |

| 45 | [C₂H₅O]⁺ | Methoxyethyl fragment |

| 44 | [CH₄N₂]⁺ | Amidino fragment |

Causality Behind Predictions: The molecular ion peak at m/z 88 is expected, although it may be of low intensity depending on the stability of the molecule under EI conditions. Common fragmentation pathways would include the loss of a methyl group from the methoxy moiety to give a fragment at m/z 73. Cleavage of the C-O bond could lead to the loss of a methoxy radical, resulting in a peak at m/z 57. The methoxyethyl fragment [CH₃OCH₂]⁺ would appear at m/z 45. The amidino fragment [H₂NC(NH)]⁺ would be observed at m/z 44.

Experimental Protocol for MS Data Acquisition

Conclusion: A Predictive Yet Powerful Approach

This technical guide has presented a detailed, albeit predictive, spectroscopic characterization of this compound. By leveraging the foundational principles of NMR, IR, and MS, and by drawing parallels with structurally related molecules, we have constructed a robust and scientifically sound profile of its expected spectral data. The provided protocols offer a standardized approach to data acquisition, ensuring that when this compound is synthesized and analyzed, the experimental data can be confidently compared to these predictions for structural verification. This guide serves as a valuable resource for any scientist embarking on the synthesis or study of this and other related imidamide-containing molecules.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645). [Link]

-

Canadian Science Publishing. INFRARED SPECTRA – STRUCTURE CORRELATIONS OF N-SUBSTITUTED TRIFLUOROACETAMIDINES. [Link]

-

University of Calgary. INFRARED SPECTROSCOPY. [Link]

-

PubChem. Acetamidine monohydrochloride. [Link]

-

MDPI. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]

-

PubMed. Accurate quantification of endogenous N-acylethanolamides by chemical isotope labeling coupled with liquid chromatography-tandem mass spectrometry. [Link]

-

SpectraBase. acetamidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]

-

ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

ResearchGate. FTIR spectra of amidine (3) before bubbling CO 2 and after bubbling CO.... [Link]

-

ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.. [Link]

Sources

- 1. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]

- 2. Acetamidine monohydrochloride | C2H7ClN2 | CID 67170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 2-Methoxyethanimidamide Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2-Methoxyethanimidamide hydrochloride (CAS No: 1903-91-9).[1][2] Given the limited availability of public data on this compound, this document serves as a foundational resource, outlining both theoretical principles and detailed experimental protocols. The methodologies described herein are designed to equip researchers with the necessary tools to generate robust and reliable data, essential for advancing early-stage drug discovery and development programs. The guide emphasizes a first-principles approach, focusing on the causality behind experimental design and the implementation of self-validating systems to ensure data integrity.

Introduction to this compound Hydrochloride

This compound is a small organic molecule featuring a methoxy ether and an imidamide functional group. It is commercially available as its hydrochloride salt, a solid substance classified as an irritant.[1][2] The presence of the basic imidamide group suggests that the hydrochloride salt is likely crystalline and may exhibit some degree of hygroscopicity.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

| CAS Number | 1903-91-9 | [1][2] |

| Molecular Formula | C₃H₉ClN₂O | [1][2] |

| Molecular Weight | 124.57 g/mol | [1][2] |

| Physical Form | Solid | |

| Known Hazards | Irritant | [1][2] |

Due to the scarcity of experimental data, key physicochemical parameters such as melting point, pKa, and logP must be determined. This guide will detail the protocols for these determinations.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The following sections outline a systematic approach to fully characterize the solubility profile of this compound hydrochloride.

Theoretical Considerations

The solubility of this compound hydrochloride is governed by its molecular structure. The presence of polar functional groups (ether, imidamide) and its ionic salt form suggest a predisposition for solubility in polar solvents. The Henderson-Hasselbalch equation will be a key principle in understanding its pH-dependent solubility, which is crucial for predicting its behavior in biological fluids.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the compound's general solubility characteristics across a range of common solvents.

Experimental Protocol: Qualitative Solubility Testing

-

Sample Preparation: Accurately weigh approximately 5 mg of this compound hydrochloride into separate 1.5 mL microcentrifuge tubes.

-

Solvent Addition: To each tube, add 0.5 mL of the test solvent (e.g., water, methanol, ethanol, acetone, acetonitrile, dichloromethane, phosphate-buffered saline at pH 7.4).

-

Equilibration: Vortex each tube for 1 minute and then allow it to equilibrate at room temperature for 15 minutes.

-

Observation: Visually inspect for the complete dissolution of the solid. If dissolved, the compound is considered soluble at approximately 10 mg/mL.

Quantitative Solubility Determination (Thermodynamic Solubility)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pH.

Experimental Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of this compound hydrochloride to vials containing a known volume of the desired solvent (e.g., water, buffers of varying pH).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Sample Processing: After equilibration, allow the vials to stand to let undissolved solid settle. Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

pH-Solubility Profiling

Understanding how solubility changes with pH is critical for predicting in vivo absorption.

Experimental Protocol: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).

-

Solubility Measurement: Determine the thermodynamic solubility of this compound hydrochloride in each buffer using the shake-flask method described above.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This profile is invaluable for anticipating the compound's behavior in the gastrointestinal tract.

Stability Assessment

Evaluating the chemical stability of a new chemical entity is a cornerstone of drug development, ensuring its safety and efficacy over its shelf life. The following protocols are aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Solid-State Stability

The stability of the solid form of this compound hydrochloride should be assessed under various environmental conditions.

Experimental Protocol: Solid-State Stability Study

-

Sample Preparation: Place accurately weighed samples of the compound in open and closed vials.

-

Storage Conditions: Store the vials under accelerated stability conditions (e.g., 40 °C/75% RH) and long-term stability conditions (e.g., 25 °C/60% RH).

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).

-

Analysis: At each time point, analyze the samples for appearance, purity (by a stability-indicating HPLC method), and the formation of any degradation products.

Solution-State Stability